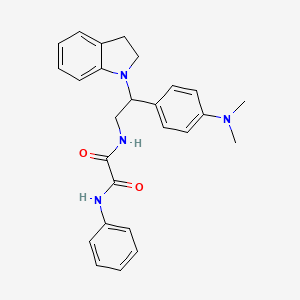

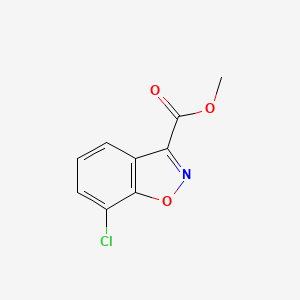

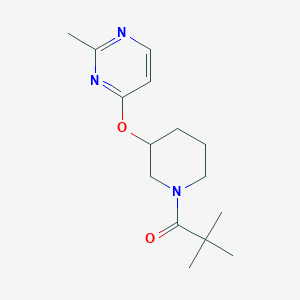

![molecular formula C24H17N3O2S B3003627 3-(4-hydroxyphenyl)-4-imino-5,6-diphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione CAS No. 2060361-03-5](/img/structure/B3003627.png)

3-(4-hydroxyphenyl)-4-imino-5,6-diphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thieno[3,4-d]pyrimidin-4(3H)-thione is a type of compound that has been studied for its potential as a photosensitizer for cancer cells . These compounds are receiving increased attention because they are easy to make, noncytotoxic, work both in the presence and absence of molecular oxygen, and can be readily incorporated into DNA and RNA .

Synthesis Analysis

The synthesis of similar compounds often involves the use of thionation agents . For example, the formation of thiones via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems using Lawesson’s reagent and phosphorus pentasulfide has been reported .

Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using various spectroscopic techniques . Computational tools are also used to investigate their molecular and electronic behavior .

Chemical Reactions Analysis

The chemical reactions of these compounds often involve the formation of thiones via the conversion of a C=O group into a C=S functional group . This process is typically carried out using thionation agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using various spectroscopic techniques . For example, steady-state absorption and emission spectra are combined with transient absorption spectroscopy and CASPT2 calculations to delineate the electronic relaxation mechanisms of both pyrimidine derivatives in aqueous and acetonitrile solutions .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Systems

The compound has been utilized in the synthesis of novel heterocyclic systems. This includes the creation of furo[3′,2′:5,6]pyrimido[2,1-c][1,2,4]triazines and furo[3,2-e][1,2,3,4]tetrazolo[1,5-a]pyrimidine through cyclization processes. These compounds are synthesized from 2-hydrazino-furo[2,3-d]pyrimidine, which is derived from 4-imino-3,6-diphenyl-furo[2,3-d]pyrimidine-2(1H)-thione, showcasing its role as a precursor in complex chemical syntheses (Rahimizadeh et al., 2011).

Development of Pyrimidine Derivatives

The compound is also instrumental in creating various pyrimidine derivatives. These derivatives are significant due to their potential applications in fields like pharmaceuticals and materials science. For instance, reactions involving 2-amino-4,5-di-(2-furyl)furan-3-carbonitrile have led to the formation of different furo[2,3-d]pyrimidine derivatives (Hassan, 2000).

Synthesis of Functionalized Pyrimidines

Research has focused on synthesizing functionalized 1H-pyrimidine-2-ones/thiones and related compounds using the compound as a building block. Such syntheses are important for developing new materials with specific electronic and geometric structures, which have implications in various scientific fields (Sarıpınar et al., 2006).

Creation of Bioactive Heterocycles

The compound has been utilized in the synthesis of bioactive heterocycles. This includes the development of innovative thiopyrimidines with antimicrobial and antitubercular properties, highlighting its potential in medicinal chemistry and drug development (Mistry et al., 2013).

Corrosion Inhibition

Pyrimidine-2-thione derivatives, related to the compound , have been studied as corrosion inhibitors for mild steel in acidic environments. These compounds show potential in industrial applications, particularly in protecting metals from corrosion (Soltani et al., 2015).

Mecanismo De Acción

While the specific mechanism of action for your compound is not available, similar compounds have been found to inhibit the growth of cancer cells . For example, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors, showing superior cytotoxic activities against certain cancer cell lines .

Safety and Hazards

While specific safety and hazard information for your compound is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .

Direcciones Futuras

Propiedades

IUPAC Name |

4-amino-3-(4-hydroxyphenyl)-5,6-diphenylfuro[2,3-d]pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O2S/c25-22-20-19(15-7-3-1-4-8-15)21(16-9-5-2-6-10-16)29-23(20)26-24(30)27(22)17-11-13-18(28)14-12-17/h1-14,28H,25H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTBYJCSJOMYPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=NC(=S)N(C(=C23)N)C4=CC=C(C=C4)O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

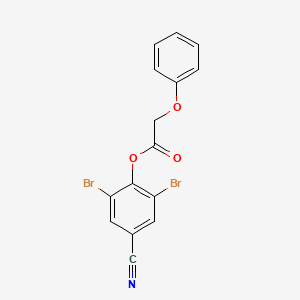

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003548.png)

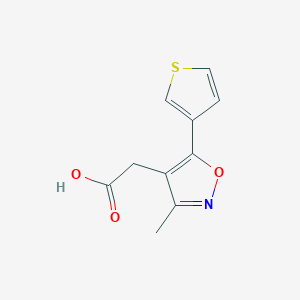

![(2Z)-2-[(3Z)-6-nitro-3-phenacylidene-1,4-dihydroquinoxalin-2-ylidene]-1-phenyl-ethanone](/img/structure/B3003553.png)

![N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B3003555.png)

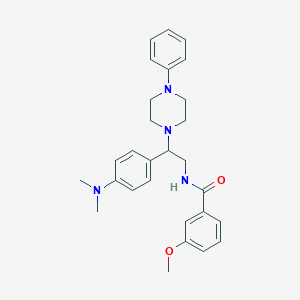

![6-(4-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003564.png)